molecular formula C10H9N3O4 B11879314 Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 885271-33-0

Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B11879314
CAS No.: 885271-33-0
M. Wt: 235.20 g/mol
InChI Key: RQOMHKVOUZKYEF-UHFFFAOYSA-N
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Description

Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H9N3O4 and its molecular weight is 235.20 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a fused ring system that combines imidazole and pyridine functionalities, which is essential for its biological activity. The presence of the nitro group at the 5-position and an ethyl carboxylate group at the 3-position enhances its reactivity and interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in cellular signaling pathways related to tumor growth and development. This inhibition can affect gene expression and cellular proliferation, making it a candidate for cancer therapy .
  • Antimicrobial Activity : It has shown potential against various microbial strains, including those resistant to conventional treatments. The nitro group is particularly important for its antimicrobial properties, as it can be reduced to generate reactive nitrogen species that damage bacterial DNA .

Antitumor Activity

This compound has demonstrated significant antitumor activity in vitro. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Antitumor Activity Data

Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical)2.5Induction of apoptosis
MCF-7 (Breast)3.0Cell cycle arrest
A549 (Lung)4.0Inhibition of angiogenesis

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against various pathogens, including Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity Data

PathogenMIC (μg/mL)Reference
Mycobacterium tuberculosis (H37Rv)≤1
Staphylococcus aureus≤0.5
Escherichia coli≤2

Case Studies

  • Anticancer Efficacy : In a study involving human cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The study reported an IC50 value of 2.5 μM against HeLa cells, highlighting its potential as a therapeutic agent in cervical cancer treatment .
  • Antitubercular Activity : A recent investigation into the compound's activity against Mycobacterium tuberculosis demonstrated remarkable potency with MIC values less than or equal to 1 μg/mL against multiple drug-resistant strains. This suggests that this compound could serve as a lead compound for developing new antitubercular drugs .

Properties

CAS No.

885271-33-0

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)7-6-11-8-4-3-5-9(12(7)8)13(15)16/h3-6H,2H2,1H3

InChI Key

RQOMHKVOUZKYEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.